molecular formula C15H10N2S B14656654 1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- CAS No. 51762-76-6

1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-

Katalognummer: B14656654
CAS-Nummer: 51762-76-6
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: WJSPKEWAOJHDIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C15H10N2S It is a derivative of benzenedicarbonitrile, where the hydrogen atoms at the 2-position are replaced by a 4-methylphenylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- typically involves the reaction of 1,4-benzenedicarbonitrile with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted benzenedicarbonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Benzenedicarbonitrile: The parent compound without the thio group.

    2-[(4-methylphenyl)thio]-benzonitrile: A similar compound with a single nitrile group.

    4-Methylthiophenol: The precursor used in the synthesis of the compound.

Uniqueness

1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]- is unique due to the presence of both nitrile and thio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

51762-76-6

Molekularformel

C15H10N2S

Molekulargewicht

250.32 g/mol

IUPAC-Name

2-(4-methylphenyl)sulfanylbenzene-1,4-dicarbonitrile

InChI

InChI=1S/C15H10N2S/c1-11-2-6-14(7-3-11)18-15-8-12(9-16)4-5-13(15)10-17/h2-8H,1H3

InChI-Schlüssel

WJSPKEWAOJHDIN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SC2=C(C=CC(=C2)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.